

Synthesis of Ammonium Glycolate from Glycolic Acid and Ammonia: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium glycolate

Cat. No.: B1617848

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **ammonium glycolate**, a key intermediate in various chemical and pharmaceutical processes. The document outlines the core chemical reaction, detailed experimental protocols derived from established chemical principles and analogous syntheses, potential side reactions, and relevant physicochemical data.

Introduction

Ammonium glycolate ($C_2H_7NO_3$) is the ammonium salt of glycolic acid. It is formed through a straightforward acid-base neutralization reaction between glycolic acid, the simplest α -hydroxy acid, and ammonia.^{[1][2]} This compound serves as a valuable intermediate, notably in the production of high-purity glycolic acid and in cosmetic formulations where it acts as a pH-neutralized form of glycolic acid to reduce skin irritation.^{[3][4]} Understanding its synthesis is critical for controlling purity, yield, and the formation of byproducts.

Core Synthesis Pathway

The fundamental reaction is the proton transfer from the carboxylic acid group of glycolic acid to the lone pair of electrons on the ammonia molecule, forming the ammonium and glycolate ions in an aqueous solution.

Caption: Acid-base neutralization of glycolic acid with ammonia.

Physicochemical and Stoichiometric Data

The following table summarizes key data for the reactants and product involved in the synthesis.

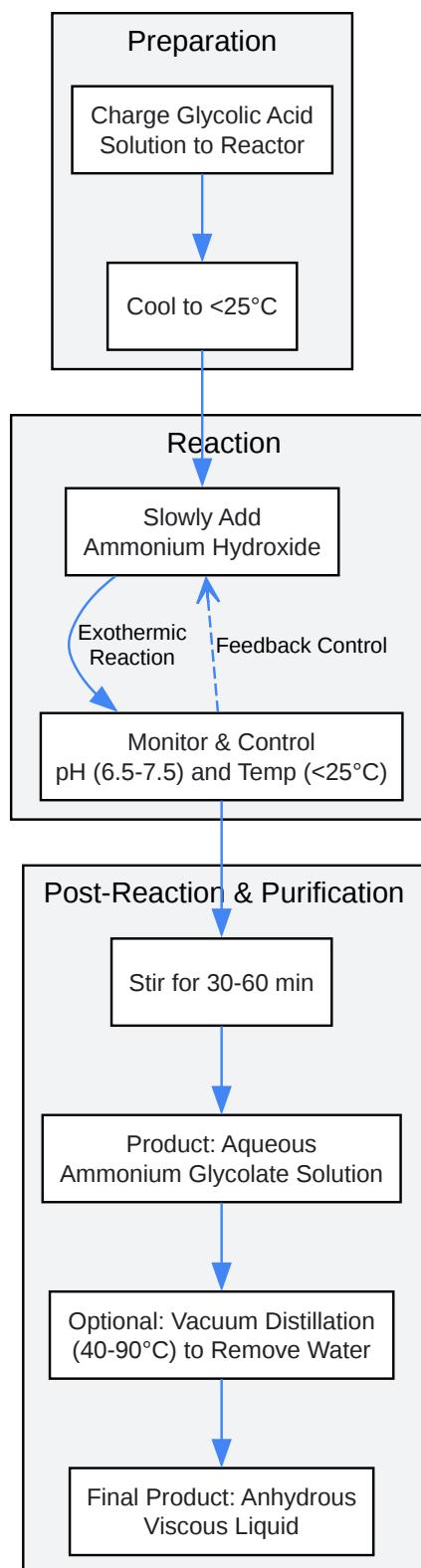
Property	Glycolic Acid (HOCH ₂ COOH)	Ammonia (NH ₃)	Ammonium Glycolate (C ₂ H ₇ NO ₃)
Molar Mass (g/mol)	76.05	17.03	93.08[5]
CAS Number	79-14-1	7664-41-7	35249-89-9[5]
Appearance	Colorless, odorless solid	Colorless gas	Clear, colorless liquid in solution[5]
Anhydrous Form	-	-	Viscous liquid[6]
Molecular Formula	C ₂ H ₄ O ₃	NH ₃	C ₂ H ₇ NO ₃ [5]

Experimental Protocol: Aqueous Synthesis

This protocol is synthesized from general neutralization principles and specific conditions reported for the highly analogous synthesis of ammonium thioglycolate from thioglycolic acid. [7][8] The primary product of this reaction is an aqueous solution of **ammonium glycolate**.

4.1 Materials and Equipment

- Glycolic acid (e.g., 70% solution in water)
- Ammonium hydroxide (e.g., 28-30% solution in water)
- Deionized water
- Reaction vessel with stirring and temperature control (e.g., jacketed glass reactor)
- pH meter
- Addition funnel


4.2 Procedure

- Charge Reactor: Charge the reaction vessel with a known quantity of glycolic acid solution (e.g., 20-40% w/v solution is common in industrial processes).
- Dilution (Optional): If starting with a high concentration of glycolic acid, dilute with deionized water to the target concentration.
- Cooling: Begin stirring and cool the glycolic acid solution to below 25°C to manage the exothermic nature of the neutralization reaction.
- Ammonia Addition: Slowly add ammonium hydroxide solution via an addition funnel. Monitor the temperature and pH of the reaction mixture continuously. Maintain the temperature between 20-25°C to prevent the formation of glycolamide.[6]
- pH Control: Continue the addition until the pH of the solution reaches a stable endpoint between 6.5 and 7.5. An optimal pH range ensures complete conversion of the acid to its salt.
- Molar Ratio: The final molar ratio of ammonia to glycolic acid should be slightly in excess of 1:1, typically ranging from 1.01:1 to 1.2:1, to ensure full neutralization of the acid.[7]
- Reaction Completion: Once the target pH is reached and stable, allow the solution to stir for an additional 30-60 minutes to ensure the reaction is complete.

4.3 Purification and Isolation

The direct product is an aqueous solution of **ammonium glycolate**, which can be used as is for many applications. To obtain a more concentrated or anhydrous form:

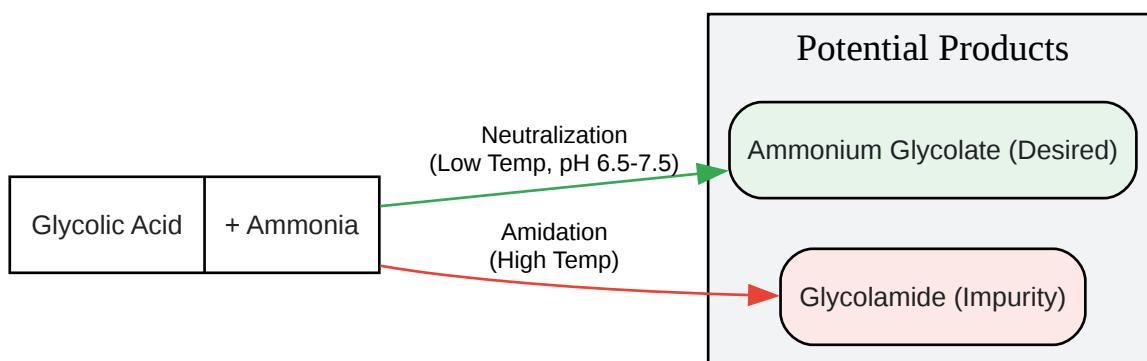
- Water Removal: Free water can be removed via vacuum distillation. The solution is typically heated to 40-90°C under reduced pressure.[6][9]
- Product: The resulting product is a substantially anhydrous, viscous liquid form of **ammonium glycolate**.[6]

[Click to download full resolution via product page](#)

Caption: General experimental workflow for **ammonium glycolate** synthesis.

Reaction Parameters and Quantitative Data

The table below outlines key reaction conditions derived from analogous chemical processes, which are critical for maximizing yield and purity.


Parameter	Recommended Value/Range	Rationale & Notes
Temperature	20 - 25°C (Neutralization)	Minimizes the formation of the glycolamide byproduct, which is favored at higher temperatures. [6]
pH	6.5 - 7.5	Ensures complete conversion to the ammonium salt. The pKa of glycolic acid is ~3.83, so this range favors the deprotonated form. [10]
Molar Ratio (NH ₃ :Acid)	1.01:1 to 1.2:1	A slight excess of ammonia ensures the complete neutralization of glycolic acid. [7]
Reactant Conc.	20-50 wt% Glycolic Acid	Balances reaction kinetics with ease of handling. Higher concentrations can lead to increased viscosity. [6]
Yield (Expected)	>90%	Based on a reported yield of 92.9% for the analogous synthesis of ammonium thioglycolate. [11] The reaction is a high-conversion neutralization.
Purity (Aqueous)	Dependent on reactant purity	The primary impurity is typically unreacted starting materials or the glycolamide side-product.

Side Reactions and Impurities

The primary side reaction of concern is the formation of glycolamide, particularly if the reaction temperature is not adequately controlled.

Reaction: $\text{HOCH}_2\text{COOH} + \text{NH}_3 \rightarrow \text{HOCH}_2\text{CONH}_2$ (Glycolamide) + H_2O [6]

This amidation reaction is favored at elevated temperatures, such as those that might be used during water removal if not properly controlled. The formation of glycolamide represents a loss of yield and introduces an impurity that may need to be removed for high-purity applications.

[Click to download full resolution via product page](#)

Caption: Competing reaction pathways for glycolic acid and ammonia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. revivalabs.com [revivalabs.com]
- 2. specialchem.com [specialchem.com]
- 3. AMMONIUM GLYCOLATE [chemicalbook.com]

- 4. KR830002621B1 - Method for preparing thioglycolate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2006069129A1 - Method for the production of glycolic acid from ammonium glycolate by direct deammoniation - Google Patents [patents.google.com]
- 7. US5319136A - Preparation of pure ammonium thioglycolate - Google Patents [patents.google.com]
- 8. Buy Ammonium thioglycolate | 5421-46-5 [smolecule.com]
- 9. US20060160198A1 - Method for the production of glycolic acid from ammonium glycolate by direct deammoniation - Google Patents [patents.google.com]
- 10. WO2006069127A1 - Method for the production of glycolic acid from ammonium glycolate by solvent extraction - Google Patents [patents.google.com]
- 11. Purification of Thioglycolic Acid and Synthesis of Ammonium Thioglycolate - Dissertation [m.dissertationtopic.net]
- To cite this document: BenchChem. [Synthesis of Ammonium Glycolate from Glycolic Acid and Ammonia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1617848#synthesis-of-ammonium-glycolate-from-glycolic-acid-and-ammonia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com